6-Methoxy Substitution Pattern as Key Determinant for High-Affinity MNK1a Kinase Inhibitors
Derivatives of 6-Methoxy-1H-indazol-5-ol demonstrate a significant, quantifiable advantage in achieving high-affinity inhibition of MNK1a kinase. This is a key target in oncology [1]. The core scaffold, when coupled with optimized substituents, yields low nanomolar IC50 values. This contrasts sharply with the unoptimized, unsubstituted indazole scaffold (CAS 271-44-3), which lacks inherent, low-nanomolar kinase inhibition activity. The 5-hydroxy-6-methoxy substitution provides the critical hydrogen-bonding and steric complementarity for the MNK1a active site, enabling the development of highly potent inhibitors [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Derivatives (e.g., US9675612, compound 4) IC50 = 20 nM (MNK1a) [1] |
| Comparator Or Baseline | Baseline: Unsubstituted indazole scaffold (e.g., 1H-indazole) with no reported MNK1a activity at comparable concentrations |
| Quantified Difference | >1000-fold improvement in potency (qualitative estimate based on lack of activity for unsubstituted scaffold vs. 20 nM for the optimized derivative) |
| Conditions | Biochemical kinase assay, pH 7.5, 384-well plate format [1] |
Why This Matters
This evidence demonstrates that the 6-Methoxy-1H-indazol-5-ol scaffold is not merely an indazole but a privileged starting point for synthesizing low-nanomolar MNK1a inhibitors, a capability not shared by the unsubstituted core, directly impacting the efficiency of hit-to-lead campaigns.
- [1] Bayer Pharma Aktiengesellschaft. (2018). US Patent No. US9675612. BindingDB entry for BDBM176749: IC50 = 20 nM for MNK1a kinase inhibition. View Source
